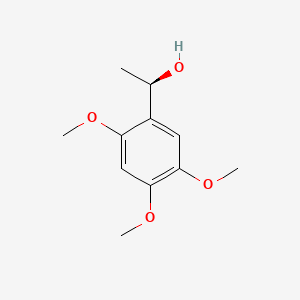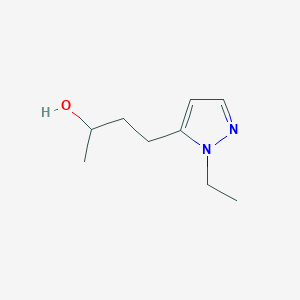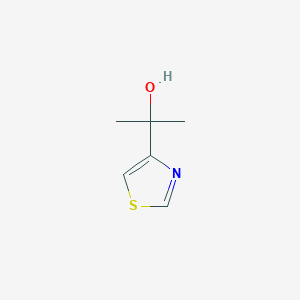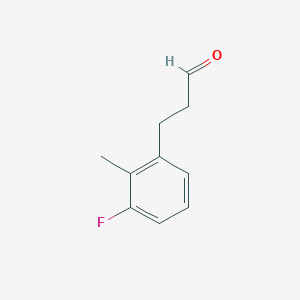
2-bromo-3-(1H-pyrazol-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-3-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a bromine atom and a pyrazole ring attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(1H-pyrazol-4-yl)pyridine typically involves the bromination of 3-(1H-pyrazol-4-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-bromo-3-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can be used as a building block in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
2-bromo-3-(1H-pyrazol-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Agrochemistry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-bromo-3-(1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
相似化合物的比较
Similar Compounds
3-(1H-pyrazol-4-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-chloro-3-(1H-pyrazol-4-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-bromo-3-(1H-pyrazol-4-yl)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions
属性
分子式 |
C8H6BrN3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC 名称 |
2-bromo-3-(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H,11,12) |
InChI 键 |
ZMYJORVZJFUVHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Br)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)
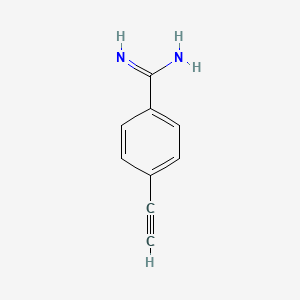

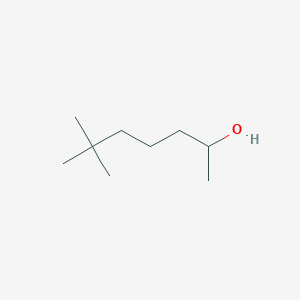
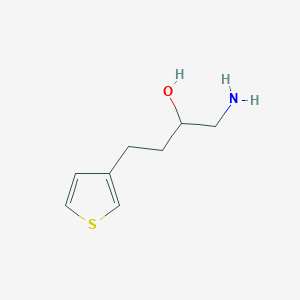
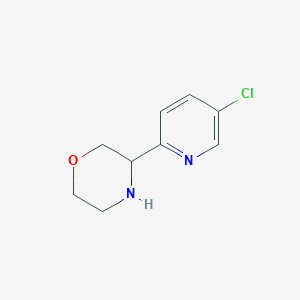
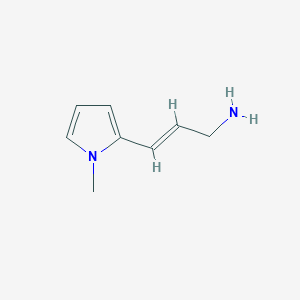
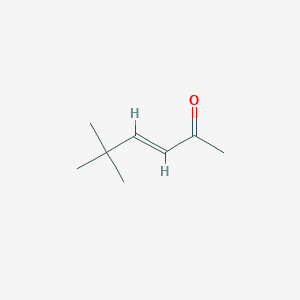
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
